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Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics

of 1-Acetyl-4-(4-nitrophenyl)piperazine. The document is intended for researchers, scientists,

and professionals in the field of drug development. It includes a summary of its known physical

and chemical properties, a detailed experimental protocol for a closely related synthesis, and

an exploration of the potential biological activities and mechanisms of action of the broader

class of nitrophenylpiperazine derivatives. All quantitative data is presented in structured tables

for ease of reference. Furthermore, this guide features diagrams generated using Graphviz to

illustrate key experimental and logical workflows.

Physicochemical Properties
1-Acetyl-4-(4-nitrophenyl)piperazine is a solid organic compound. Its core structure consists

of a piperazine ring N-acetylated on one nitrogen and substituted with a 4-nitrophenyl group on

the other. The presence of the nitro group, a strong electron-withdrawing group, and the amide

functionality significantly influence its chemical properties.
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A summary of the key physicochemical properties of 1-Acetyl-4-(4-nitrophenyl)piperazine is

presented in Table 1. These properties are essential for understanding the compound's

behavior in various experimental settings.

Property Value Source

Molecular Formula C₁₂H₁₅N₃O₃ [1]

Molecular Weight 249.27 g/mol [1]

Physical Form Solid

Melting Point 142-146 °C [2]

Boiling Point 290 °C at 760 mmHg [2]

CAS Number 16264-08-7 [1][3]

Chemical Identifiers
For unambiguous identification, a set of standard chemical identifiers for 1-Acetyl-4-(4-
nitrophenyl)piperazine is provided in Table 2.

Identifier Value Source

InChI

1S/C12H15N3O3/c1-10(16)13-

6-8-14(9-7-13)11-2-4-12(5-3-

11)15(17)18/h2-5H,6-9H2,1H3

[1]

InChI Key
QUZMCJMGHMRZHA-

UHFFFAOYSA-N
[1]

SMILES
CC(N(CC1)CCN1C(C=C2)=C

C=C2--INVALID-LINK--=O)=O

Predicted Properties
While experimental data for certain properties are not readily available, computational

predictions offer valuable insights. Table 3 lists the predicted LogP value for 1-Acetyl-4-(4-
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nitrophenyl)piperazine. The octanol-water partition coefficient (LogP) is a critical parameter in

drug discovery, indicating the lipophilicity of a compound.

Property Predicted Value Source

LogP 1.30370 [2]

Note: Information regarding the solubility of 1-Acetyl-4-(4-nitrophenyl)piperazine in common

solvents such as water, methanol, ethanol, and DMSO, as well as its experimental pKa value,

is not readily available in the reviewed literature. The acetylation of the piperazine nitrogen is

expected to decrease its basicity compared to the parent compound.[4]

Experimental Protocols
Synthesis of N-Arylpiperazine Derivatives (General
Protocol)
A direct, detailed experimental protocol for the synthesis of 1-Acetyl-4-(4-
nitrophenyl)piperazine is not explicitly available in the reviewed literature. However, a general

procedure for the synthesis of acetylated N-arylpiperazines can be adapted from protocols for

similar compounds. The following is a representative protocol for the acetylation of a

thiazolinylphenyl-piperazine, which can serve as a methodological basis.[5]

Materials:

Appropriate 2-(x-(piperazin-1-yl)phenyl)-4,5-dihydrothiazole (1 mmol)

Acetic anhydride (1.2 mmol)

Diethyl ether

Water

Brine

Anhydrous Na₂SO₄
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100 mL round-bottomed flask

Magnetic stirrer

Procedure:

In a 100 mL round-bottomed flask, combine the appropriate 2-(x-(piperazin-1-yl)phenyl)-4,5-

dihydrothiazole (1 mmol) and acetic anhydride (1.2 mmol).

Stir the mixture at room temperature for two hours.

After the reaction is complete, dissolve the mixture in diethyl ether (20 mL).

Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous Na₂SO₄.

Remove the solvent under vacuum to yield the acetylated product.

A logical workflow for this general synthesis is depicted in the following diagram:
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General Synthesis Workflow for Acetylated N-Arylpiperazines

Reactants

Reaction and Work-up

Product

N-Arylpiperazine Derivative

Stir at Room Temperature

Acetic Anhydride

Dissolve in Diethyl Ether

Wash with Water and Brine

Dry over Anhydrous Na2SO4

Solvent Evaporation

Acetylated N-Arylpiperazine
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General Synthesis Workflow
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Biological Activity and Mechanism of Action
While specific studies on the signaling pathways and mechanism of action of 1-Acetyl-4-(4-
nitrophenyl)piperazine are limited, research on the broader class of nitrophenylpiperazine

derivatives provides valuable insights into its potential biological activities.

Potential as Tyrosinase Inhibitors
A recent study designed and synthesized a series of 4-nitrophenylpiperazine derivatives as

potential tyrosinase inhibitors.[6] Tyrosinase is a key enzyme in melanin biosynthesis, and its

inhibitors are of interest in the cosmetic and pharmaceutical industries. The study revealed that

certain derivatives with specific substitutions on the piperazine ring exhibited significant

tyrosinase inhibitory effects.[6] The proposed mechanism for some derivatives was mixed-type

inhibition.[6] The piperazine ring is thought to provide a balance of flexibility and rigidity,

allowing for proper orientation of the molecule within the active site of the enzyme.[6]

The logical relationship for the investigation of nitrophenylpiperazine derivatives as tyrosinase

inhibitors is shown below:
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Investigation of Nitrophenylpiperazine Derivatives as Tyrosinase Inhibitors

Design and Synthesis of
Nitrophenylpiperazine Derivatives

Tyrosinase Inhibitory Activity Assay

Identification of Potent Inhibitors

Enzyme Kinetics Analysis Molecular Docking Studies

Determination of Inhibition Mechanism
(e.g., Mixed Inhibition)

Lead Compound for Further Development

Investigation of Enzyme-Inhibitor Interactions
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Tyrosinase Inhibitor Investigation Workflow

Activity on Neurotransmitter Receptors
Piperazine derivatives are a well-established class of compounds with a wide range of activities

on the central nervous system (CNS).[7] Many drugs containing the piperazine moiety act on

neurotransmitter receptors, including serotonergic and dopaminergic receptors.[7] While the

specific receptor-binding profile of 1-Acetyl-4-(4-nitrophenyl)piperazine has not been
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reported, its structural similarity to other N-arylpiperazines suggests potential activity at these

targets.

Spectroscopic Data
Although Sigma-Aldrich indicates that they do not collect analytical data for this product, some

spectroscopic information for the parent compound, 1-(4-Nitrophenyl)piperazine, is available

and can provide a reference point.[8]

¹H NMR: A ¹H NMR spectrum for 1-Acetyl-4-(4-nitrophenyl)piperazine is available on

SpectraBase, though full access may require a subscription.

IR and Mass Spectrometry: The NIST WebBook provides IR and mass spectrometry data for

the parent compound, 1-(4-Nitrophenyl)piperazine.[8] These spectra can be useful for

comparison and to identify characteristic peaks for the nitrophenyl and piperazine moieties.

Conclusion
1-Acetyl-4-(4-nitrophenyl)piperazine is a compound with well-defined basic physicochemical

properties. While detailed experimental data on its solubility, pKa, and a specific synthesis

protocol are not readily available in the public domain, information on related compounds

provides a strong basis for experimental design. The biological activity of the broader class of

nitrophenylpiperazine derivatives, particularly as enzyme inhibitors and potential CNS-active

agents, suggests that 1-Acetyl-4-(4-nitrophenyl)piperazine could be a valuable molecule for

further investigation in drug discovery and development. This technical guide serves as a

foundational resource for researchers interested in exploring the potential of this and related

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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